molecular formula C14H11N3O5 B5228460 1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione

1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione

Cat. No.: B5228460
M. Wt: 301.25 g/mol
InChI Key: OUZXRLXQYVMKTA-UHFFFAOYSA-N
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Description

1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[77002,7010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific diamines with cyanuric chloride can lead to the formation of triazine derivatives, which can then undergo further cyclization to yield the desired tetracyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the prevention of microbial infections. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatetracyclic derivatives, such as:

Uniqueness

1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione stands out due to its unique tetracyclic structure, which imparts distinct electronic and steric properties. These properties enable it to interact with a wide range of biological targets and make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1,9-dihydroxy-6-methyl-4,6,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),10,12,14-tetraene-3,5,16-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-17-10-8(11(19)15-12(17)20)13(21)9(18)6-4-2-3-5-7(6)14(13,22)16-10/h2-5,16,21-22H,1H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZXRLXQYVMKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)C3(C(=O)C4=CC=CC=C4C3(N2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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